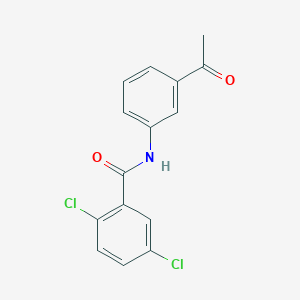

3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

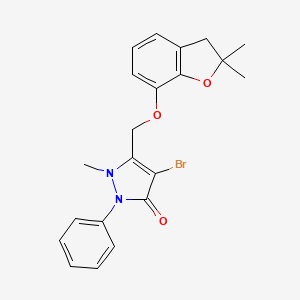

“3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide” is a chemical compound with the molecular formula C13H19N3O2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a quinazolinyl group attached to a butanamide group . The quinazolinyl group contains a hexahydro-2-quinazolinyl moiety, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing heterocycle .Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.4 . Its melting point is reported to be 190°C .Scientific Research Applications

Synthesis and Antitumor Activity

A study by Al-Suwaidan et al. (2016) focused on the synthesis of novel 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. The synthesized compounds demonstrated broad-spectrum antitumor activity, with specific derivatives showing significant potency against various cancer cell lines. Molecular docking studies indicated that certain compounds exhibited binding modes similar to known anticancer agents, suggesting mechanisms through inhibition of specific kinase activities (Al-Suwaidan et al., 2016).

Antiviral Activity through Microwave Irradiation

Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation. The study highlighted the optimized synthesis conditions and reported that some of the synthesized compounds exhibited weak to moderate anti-Tobacco mosaic virus (TMV) activity, presenting a novel approach to antiviral compound development (Luo et al., 2012).

Antimicrobial and Antifungal Applications

Abu-Hashem (2018) synthesized substituted-6-methyl-1-thioxo-1,2-dihydro-3H-furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones from visnagenone or khellinone. The resulting compounds were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Certain derivatives showed excellent growth inhibition, highlighting the potential for developing new antimicrobial agents (Abu-Hashem, 2018).

Corrosion Inhibition

Errahmany et al. (2020) investigated quinazolinone derivatives as corrosion inhibitors for mild steel in hydrochloric acid medium. Their study combined experimental techniques with density functional theory (DFT) calculations and Monte Carlo (MC) simulations. The derivatives showed high inhibition efficiencies, suggesting applications in protecting industrial materials against corrosion (Errahmany et al., 2020).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various targets, such as matrix metalloproteinases .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets and induce changes that lead to its therapeutic effects .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to influence various biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities .

properties

IUPAC Name |

3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-8(2)7-11(17)15-13-14-10-6-4-3-5-9(10)12(18)16-13/h8H,3-7H2,1-2H3,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFBGSRYSXUQSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NC2=C(CCCC2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2992440.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide](/img/structure/B2992443.png)

![2-Chloro-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]propanamide](/img/structure/B2992444.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2992446.png)

![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992448.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2992450.png)

![6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2992458.png)